molecular formula C16H19NO3 B14573416 2-Azaspiro[4.5]decane-1,3-dione, 2-(4-methoxyphenyl)- CAS No. 61588-89-4

2-Azaspiro[4.5]decane-1,3-dione, 2-(4-methoxyphenyl)-

Cat. No.: B14573416
CAS No.: 61588-89-4
M. Wt: 273.33 g/mol
InChI Key: WMINJCVPFMGXPM-UHFFFAOYSA-N
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Description

2-Azaspiro[4.5]decane-1,3-dione, 2-(4-methoxyphenyl)- is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a piperidine and a lactam ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[4.5]decane-1,3-dione, 2-(4-methoxyphenyl)- typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a cyclic anhydride can yield the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[4.5]decane-1,3-dione, 2-(4-methoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-Azaspiro[4.5]decane-1,3-dione, 2-(4-methoxyphenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Azaspiro[4.5]decane-1,3-dione, 2-(4-methoxyphenyl)- involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with similar structural features.

    8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione: Differing by the presence of a methyl group.

    7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-dione: Contains a benzene ring fused to the spirocyclic structure.

Uniqueness

2-Azaspiro[4.5]decane-1,3-dione, 2-(4-methoxyphenyl)- is unique due to the presence of the methoxyphenyl group, which can impart distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

61588-89-4

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

2-(4-methoxyphenyl)-2-azaspiro[4.5]decane-1,3-dione

InChI

InChI=1S/C16H19NO3/c1-20-13-7-5-12(6-8-13)17-14(18)11-16(15(17)19)9-3-2-4-10-16/h5-8H,2-4,9-11H2,1H3

InChI Key

WMINJCVPFMGXPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC3(C2=O)CCCCC3

Origin of Product

United States

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